Cas no 99495-92-8 (S-(+)-Flecainide)
S-(+)-Flecainide Chemical and Physical Properties
Names and Identifiers
-
- (S)-Flecainide
- S-(+)-Flecainide
- CEC
- (+)-flecainide
- BIDD:GT0604
- N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- DTXSID801317193
- CHEMBL251457
- CAS-54143-56-5
- (S)-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- NCGC00016874-01
- DJBNUMBKLMJRSA-NSHDSACASA-N
- N-[[(2S)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- 99495-92-8
- N-[(2S)-2-Piperidinylmethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- SCHEMBL17799127
- N-[(2S)-PIPERIDIN-2-YLMETHYL]-2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZAMIDE
-
- Inchi: 1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m0/s1
- InChI Key: DJBNUMBKLMJRSA-NSHDSACASA-N
- SMILES: FC(COC1C=CC(=CC=1C(NC[C@@H]1CCCCN1)=O)OCC(F)(F)F)(F)F
Computed Properties
- Exact Mass: 414.13800
- Monoisotopic Mass: 414.13781148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 59.6Ų
Experimental Properties
- Density: 1.286
- Melting Point: Not available
- Boiling Point: 434.9°C at 760 mmHg
- Flash Point: 216.8°C
- Refractive Index: 1.457
- PSA: 59.59000
- LogP: 4.16040
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
S-(+)-Flecainide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
S-(+)-Flecainide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F389995-1mg |
S-(+)-Flecainide |
99495-92-8 | 1mg |
$ 224.00 | 2023-04-15 | ||
| TRC | F389995-5mg |
S-(+)-Flecainide |
99495-92-8 | 5mg |
$ 994.00 | 2023-04-15 | ||
| TRC | F389995-10mg |
S-(+)-Flecainide |
99495-92-8 | 10mg |
$ 1745.00 | 2023-04-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212800-1 mg |
S-(+)-Flecainide, |
99495-92-8 | 1mg |
¥2,557.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212800-1mg |
S-(+)-Flecainide, |
99495-92-8 | 1mg |
¥2557.00 | 2023-09-05 | ||
| TRC | F389995-50mg |
S-(+)-Flecainide |
99495-92-8 | 50mg |
$ 9200.00 | 2023-09-07 | ||
| A2B Chem LLC | AC86452-1mg |
S-(+)-Flecainide |
99495-92-8 | 1mg |
$1175.00 | 2024-07-18 | ||
| A2B Chem LLC | AC86452-5mg |
S-(+)-Flecainide |
99495-92-8 | 5mg |
$2800.00 | 2024-07-18 |
S-(+)-Flecainide Related Literature
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on S-(+)-Flecainide
Comprehensive Guide to S-(+)-Flecainide (CAS No. 99495-92-8): Properties, Applications, and Market Insights
S-(+)-Flecainide (CAS No. 99495-92-8) is a stereoisomer of the well-known antiarrhythmic agent flecainide acetate. This compound belongs to the class of sodium channel blockers and is widely recognized for its role in managing cardiac arrhythmias. The (+)-enantiomer of flecainide exhibits distinct pharmacological properties compared to its racemic counterpart, making it a subject of significant interest in pharmaceutical research and development.
The molecular structure of S-(+)-Flecainide features a chiral center, which contributes to its stereospecific interactions with cardiac sodium channels. Researchers have found that the enantiopure form demonstrates improved target specificity and potentially reduced side effects compared to racemic flecainide. This has led to increased demand for high-purity S-(+)-Flecainide in both clinical studies and pharmaceutical manufacturing.
In recent years, the pharmaceutical industry has shown growing interest in chiral drug development, with S-(+)-Flecainide being a prime example of how enantiomerically pure compounds can offer therapeutic advantages. The compound's mechanism of action involves selective inhibition of cardiac sodium channels, particularly the Nav1.5 subtype, which plays a crucial role in cardiac action potential propagation. This specificity makes S-(+)-Flecainide particularly effective for treating ventricular arrhythmias while potentially minimizing adverse effects on other tissues.
The synthesis of S-(+)-Flecainide typically involves asymmetric synthesis or chiral resolution techniques to obtain the desired enantiomer with high optical purity. Advanced analytical methods such as chiral HPLC and polarimetry are employed to verify the enantiomeric excess and ensure product quality. These quality control measures are critical for pharmaceutical applications where stereochemical purity directly impacts therapeutic outcomes.
From a clinical perspective, S-(+)-Flecainide has been investigated for its potential advantages in personalized medicine approaches. The growing field of precision cardiology has created new opportunities for enantiomerically pure antiarrhythmic agents, as genetic variations can influence drug metabolism and response. Recent studies suggest that enantioselective pharmacokinetics may allow for more tailored dosing regimens with S-(+)-Flecainide compared to the racemic mixture.
The market for chiral pharmaceuticals continues to expand, with S-(+)-Flecainide representing an important case study in this trend. Pharmaceutical companies are increasingly focusing on single-enantiomer drugs due to their potential for improved safety profiles and patent life extensions. This has driven innovation in asymmetric synthesis technologies and chiral separation methods, benefiting the production of compounds like S-(+)-Flecainide.
Research into S-(+)-Flecainide has also explored its potential applications beyond cardiac arrhythmias. Some studies have investigated its effects on neuronal sodium channels, opening possibilities for neurological applications. However, these potential uses require further investigation to establish safety and efficacy profiles. The compound's structure-activity relationships continue to be an active area of research in medicinal chemistry.
Quality standards for S-(+)-Flecainide (CAS No. 99495-92-8) are strictly maintained to meet pharmaceutical requirements. The compound is typically supplied as a white to off-white crystalline powder with specified limits for impurities and residual solvents. Storage recommendations usually include protection from light and moisture at controlled room temperature to maintain stability.
The analytical characterization of S-(+)-Flecainide involves multiple techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography for structural confirmation. These methods ensure batch-to-batch consistency and verify the compound's identity and purity. Regulatory requirements for enantiomerically pure drugs like S-(+)-Flecainide are particularly stringent, emphasizing the need for robust analytical methods.
As the pharmaceutical industry continues to advance in stereoselective drug development, compounds like S-(+)-Flecainide serve as important examples of how chirality impacts drug action. Future research directions may explore novel formulations, combination therapies, or expanded indications for this enantiomerically pure compound. The ongoing evolution of cardiac therapeutics ensures that S-(+)-Flecainide will remain a subject of scientific and clinical interest.
For researchers and pharmaceutical professionals seeking information about S-(+)-Flecainide (CAS No. 99495-92-8), understanding its stereochemical properties, synthesis methods, and pharmacological characteristics is essential. The compound represents an important example of how chiral drug development can lead to improved therapeutic options in cardiovascular medicine and potentially other therapeutic areas.
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